N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0786057
InChI:
InChI=1S/C22H22N2O4/c1-14-7-9-18(11-16(14)3)28-13-21(25)24-19-12-17(8-6-15(19)2)23-22(26)20-5-4-10-27-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25)
SMILES:
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)C
Molecular Formula:
C22H22N2O4
Molecular Weight:
378.4 g/mol
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
CAS No.:
Cat. No.: VC0786057
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O4 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C22H22N2O4/c1-14-7-9-18(11-16(14)3)28-13-21(25)24-19-12-17(8-6-15(19)2)23-22(26)20-5-4-10-27-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25) |
| Standard InChI Key | KNQLXSSGUBJBFH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)C |
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